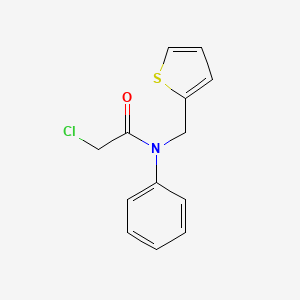![molecular formula C9H13NO4S2 B7499164 3-[Methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid](/img/structure/B7499164.png)
3-[Methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid, also known as MTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTA is a sulfonamide compound and is a derivative of the amino acid methionine. In
Mécanisme D'action
3-[Methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid works by inhibiting the activity of enzymes involved in the synthesis of polyamines, which are essential for cell growth and proliferation. By inhibiting polyamine synthesis, 3-[Methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid can inhibit the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
3-[Methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit the growth of cancer cells, and reduce oxidative stress. 3-[Methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[Methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid in lab experiments is its specificity towards polyamine synthesis. This allows researchers to study the effects of inhibiting polyamine synthesis on various diseases. However, 3-[Methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.
Orientations Futures
There are several future directions for research on 3-[Methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid. One direction is to study its potential in treating other neurodegenerative diseases such as Huntington's disease. Another direction is to explore the use of 3-[Methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to optimize the synthesis method of 3-[Methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid to improve its solubility and stability.
In conclusion, 3-[Methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid is a promising compound with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it an attractive target for further research. With continued research, 3-[Methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid may one day be used as a treatment for various diseases.
Méthodes De Synthèse
3-[Methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid can be synthesized using a two-step process. The first step involves the reaction of methionine with methyl chloroformate to form N-methyl methionine methyl ester. The second step involves the reaction of N-methyl methionine methyl ester with 5-methylthiophene-2-sulfonyl chloride to form 3-[Methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid.
Applications De Recherche Scientifique
3-[Methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid has been extensively studied for its therapeutic potential in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. 3-[Methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
3-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S2/c1-7-3-4-9(15-7)16(13,14)10(2)6-5-8(11)12/h3-4H,5-6H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKZAGCOCGLWSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N(C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(1-acetamidoethyl)benzimidazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7499082.png)
![N-(pyridin-2-ylmethyl)-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine](/img/structure/B7499092.png)
![4-[[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7499100.png)
![2-methyl-N-[1-[3-(tetrazol-1-yl)benzoyl]piperidin-4-yl]benzamide](/img/structure/B7499114.png)
![2-methyl-N-[1-(5-methylfuran-2-carbonyl)piperidin-4-yl]benzamide](/img/structure/B7499121.png)
![N-[1-(1,5-dimethylpyrrole-2-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7499131.png)

![2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide](/img/structure/B7499138.png)
![1-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B7499150.png)
![N-ethyl-6-[(2-fluorophenyl)methylamino]-N-phenylpyridine-3-sulfonamide](/img/structure/B7499154.png)


![5-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7499176.png)
